3-(2-hydroxyphenyl)propyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyphenyl)propyl carbamate is a heterocyclic organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.215 g/mol . It is also known by its IUPAC name, 3-(o-Hydroxyphenyl)carbamic acid propyl ester. This compound is primarily used for research purposes and has various applications in scientific research.
Preparation Methods
The synthesis of 3-(2-hydroxyphenyl)propyl carbamate can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzyl alcohol with isocyanates under mild conditions . Another method includes the use of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of carbamates . Industrial production methods often involve the use of carbamoyl chlorides and substituted phenols in a one-pot procedure to avoid the direct manipulation of sensitive reactants .
Chemical Reactions Analysis
3-(2-Hydroxyphenyl)propyl carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, where it reacts with nucleophiles to form different products . Major products formed from these reactions include substituted carbamates and phenolic derivatives .
Scientific Research Applications
3-(2-Hydroxyphenyl)propyl carbamate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential antioxidant properties and its ability to scavenge free radicals . In medicine, it is being investigated for its potential use in drug design and medicinal chemistry . Additionally, the compound has applications in the polymer industry, where it is used in the synthesis of cyclic carbonates and carbamates .
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)propyl carbamate involves its ability to scavenge free radicals. This compound can undergo hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SETPT) mechanisms to deactivate free radicals . The molecular targets and pathways involved include reactive oxygen species (ROS) and antioxidant enzymes such as glutathione peroxidase and superoxide dismutase .
Comparison with Similar Compounds
3-(2-Hydroxyphenyl)propyl carbamate can be compared with other similar compounds such as 3-morpholinopropyl phenyl carbamate and methyl N-(hydroxyphenyl)carbamates . These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity. For example, 3-morpholinopropyl phenyl carbamate is known for its antioxidant activity, while methyl N-(hydroxyphenyl)carbamates are used in electrophilic amination reactions .
Properties
CAS No. |
99075-88-4 |
---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)propyl carbamate |
InChI |
InChI=1S/C10H13NO3/c11-10(13)14-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6,12H,3,5,7H2,(H2,11,13) |
InChI Key |
VZYDGPZBANPZMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCOC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.